molecular formula C14H19NO2 B1246959 methyl (S)-phenyl[(S)-piperidin-2-yl]acetate CAS No. 20748-11-2

methyl (S)-phenyl[(S)-piperidin-2-yl]acetate

Cat. No. B1246959
CAS RN: 20748-11-2
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-STQMWFEESA-N

Description

Methyl (S)-phenyl[(S)-piperidin-2-yl]acetate is a methyl phenyl(piperidin-2-yl)acetate in which both stereocentres have S configuration. It is the inactive enantiomer in the racemic drug methylphenidate. It is an enantiomer of a dexmethylphenidate.

Scientific Research Applications

Synthesis and Modification

  • Efficient Synthesis : A novel series of piperidine ring-modified alcohol and methyl ether analogs of methyl phenyl(piperidin-2-yl)acetate was synthesized. These analogs involved alkylation and acylation of the piperidine ring, followed by reduction to alcohol derivatives and methylation to methyl ether derivatives. This process demonstrated significant improvements in efficiency and yield (Ojo, 2012).

  • Piperidine Ring Modified Analogues : Another study focused on synthesizing analogues of methyl phenyl(piperidin-2-yl)acetate with modifications in the piperidine ring. These were developed through direct alkylation and reductive amination procedures, achieving good yields and demonstrating the versatility of the compound in synthetic chemistry (Ojo, 2012).

Chemical Structure and Analysis

  • Chemical Structure Characterization : The chemical structure of these analogs was determined using mass spectra, 1H NMR spectra, and CHN elemental analysis, providing detailed insights into the molecular architecture of these compounds (Ojo, 2012).

Medicinal Chemistry and Biological Activities

  • Antimicrobial Activity : A study synthesized and evaluated a series of compounds structurally related to methyl phenyl(piperidin-2-yl)acetate for antimicrobial activity. These compounds demonstrated significant antibacterial activity, indicating the potential of methyl phenyl(piperidin-2-yl)acetate analogs in medicinal chemistry (Vankadari et al., 2013).

  • DNA Binding Studies : New derivatives of methyl phenyl(piperidin-2-yl)acetate were synthesized and their interactions with calf thymus DNA were studied. These studies are crucial for understanding the potential biological interactions and applications of these compounds in biochemistry and pharmaceutical sciences (Raj, 2020).

properties

CAS RN

20748-11-2

Product Name

methyl (S)-phenyl[(S)-piperidin-2-yl]acetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m0/s1

InChI Key

DUGOZIWVEXMGBE-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Other CAS RN

40431-62-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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